molecular formula C20H18N2 B14288359 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile CAS No. 122099-56-3

4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile

Cat. No.: B14288359
CAS No.: 122099-56-3
M. Wt: 286.4 g/mol
InChI Key: CMPLPOBTNOQVFW-UHFFFAOYSA-N
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Description

4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is an organic compound that features a complex structure combining a naphthalene ring, a benzonitrile group, and a methylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthalen-1-ylmethylamine Intermediate: This step involves the reaction of naphthalene with formaldehyde and ammonia to form naphthalen-1-ylmethylamine.

    Coupling with Benzonitrile: The naphthalen-1-ylmethylamine is then reacted with 4-formylbenzonitrile in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.

    Benzonitrile Derivatives: Compounds such as 4-cyanobiphenyl and 4-cyanophenylmethane.

Uniqueness

4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group linked by a methylamino moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

CAS No.

122099-56-3

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]benzonitrile

InChI

InChI=1S/C20H18N2/c1-22(14-17-11-9-16(13-21)10-12-17)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,14-15H2,1H3

InChI Key

CMPLPOBTNOQVFW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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